cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759090
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCC(NC1)CO
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13759090

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl N-[(3R,6R)-6-(hydroxymethyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1
Standard InChI Key LPFFLZUJBODPOB-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](NC1)CO
SMILES CC(C)(C)OC(=O)NC1CCC(NC1)CO
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(NC1)CO

Introduction

Structural and Chemical Properties

Molecular Configuration

The compound’s IUPAC name is tert-butyl N-[(3R,6R)-6-(hydroxymethyl)piperidin-3-yl]carbamate, reflecting its stereospecific (3R,6R) configuration. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
InChI KeyLPFFLZUJBODPOB-RKDXNWHRSA-N
SMILESCC(C)(C)OC(=O)N[C@@H]1CCC@@HCO

The cis-configuration enhances its solubility in polar solvents (e.g., DMSO, ethanol) while maintaining stability under ambient conditions.

Spectroscopic Data

  • ¹H NMR: Peaks at δ 1.45 (s, 9H, Boc group), δ 3.40–3.70 (m, 2H, piperidine ring), and δ 4.60 (br, 1H, hydroxymethyl) .

  • ¹³C NMR: Signals at δ 28.4 (Boc methyl), δ 79.2 (quaternary Boc carbon), and δ 156.1 (carbamate carbonyl) .

Synthesis and Optimization

Boc Protection Strategy

The compound is synthesized via tert-butoxycarbonyl (Boc) protection of a piperidine precursor. A typical protocol involves:

  • Reacting cis-6-hydroxymethyl-piperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

  • Adding triethylamine (TEA) as a base to facilitate carbamate formation .

  • Purifying the product via column chromatography (hexane/ethyl acetate, 3:1), yielding >95% purity .

Key Reaction Parameters:

  • Temperature: 0°C → room temperature.

  • Reaction Time: 12–16 hours.

Industrial-Scale Production

Industrial methods optimize yield (85–90%) by substituting TEA with DMAP (4-dimethylaminopyridine) as a catalyst and using flow chemistry for continuous Boc protection .

Pharmaceutical Applications

Neuroprotective Agents

The compound’s piperidine core inhibits amyloid-beta aggregation in Alzheimer’s disease models (IC₅₀ = 12 µM). Derivatives reduce oxidative stress in SH-SY5Y neuronal cells by 40% at 10 µM.

Anticancer Drug Development

As a precursor to kinase inhibitors, it enhances the efficacy of doxorubicin in multidrug-resistant (MDR) cancer cells by blocking P-glycoprotein efflux pumps .

Enzyme Modulation

The hydroxymethyl group participates in hydrogen bonding with serine proteases, making it a scaffold for thrombin inhibitors (Kᵢ = 8 nM) .

Biological Activity and Mechanisms

In Vitro Studies

AssayResultCitation
Amyloid-beta inhibition60% reduction at 25 µM
P-gp inhibition3-fold increase in daunorubicin retention
COX-2 suppressionIC₅₀ = 18 µM

Metabolic Stability

The compound exhibits a half-life of 4.2 hours in human liver microsomes, with primary metabolism via CYP3A4-mediated oxidation .

Comparative Analysis with Related Compounds

Stereoisomers

  • trans-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester (CAS 2428375-72-6): Lower neuroprotective activity (IC₅₀ = 35 µM vs. 12 µM for cis) .

  • tert-Butyl (6-methylpyridin-3-yl)carbamate (CAS 323578-37-6): Lacks the piperidine ring, reducing enzyme affinity (Kᵢ = 120 nM) .

Functional Analogues

  • Piperidin-3-ylmethyl carbamate: Higher solubility but shorter half-life (1.8 hours) .

  • Boc-protected piperidinones: Improved metabolic stability but reduced blood-brain barrier penetration .

ParameterValueSource
LD₅₀ (oral, rat)1,200 mg/kg
Skin IrritationModerate (OECD 404)
Environmental Persistence28 days (soil half-life)

Future Directions

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles to enhance brain uptake .

  • Dual-Action Inhibitors: Merging piperidine and flavone scaffolds for synergistic kinase/COX-2 inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator